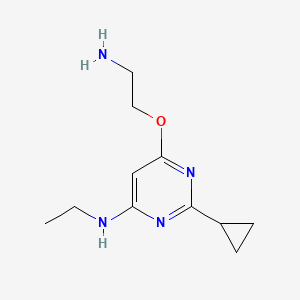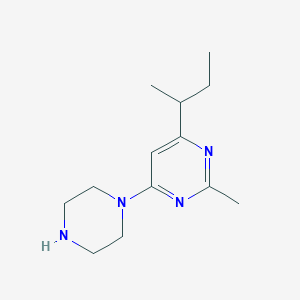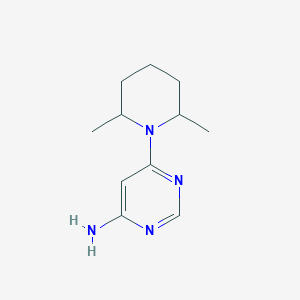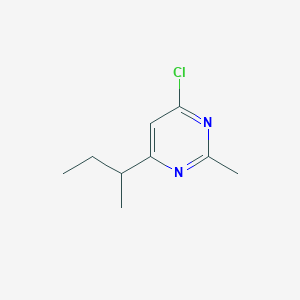
6-(2-aminoethoxy)-2-cyclopropyl-N-ethylpyrimidin-4-amine
Overview
Description
The compound “6-(2-aminoethoxy)-2-cyclopropyl-N-ethylpyrimidin-4-amine” is a complex organic molecule. It contains an aminoethoxy group, a cyclopropyl group, and a pyrimidin-4-amine group. The aminoethoxy group consists of an amino group (NH2) attached to an ethoxy group (CH2CH2O). The cyclopropyl group is a three-membered carbon ring. The pyrimidin-4-amine group is a six-membered ring with two nitrogen atoms and an amino group attached to the 4-position .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The aminoethoxy and cyclopropyl groups would likely be attached to the pyrimidin-4-amine group in some way .
Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The amino group could participate in acid-base reactions, the ethoxy group could undergo reactions with electrophiles, and the pyrimidin-4-amine group could engage in various reactions characteristic of aromatic compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups (like the amino and ethoxy groups) could make the compound soluble in polar solvents .
Scientific Research Applications
Structural Analysis and Properties
Research on pyrimidine derivatives, such as cyprodinil, highlights the importance of structural analysis in understanding the physical and chemical properties of these compounds. For example, the crystal structure of cyprodinil, an anilinopyrimidine fungicide, reveals significant insights into the interactions and conformations that contribute to its biological activity (Jeon, Kang, Cho, & Kim, 2015).
Synthesis Methods
The synthesis of pyrimidine derivatives is a key area of research, with studies focusing on the development of efficient synthesis methods. For instance, a general synthesis approach for 4-aryloxy-6-methylpyrimidin-2-amines and their fragmentation under positive electrospray ionization has been described, illustrating the versatility of pyrimidine chemistry in generating diverse derivatives (Erkin, Yuzikhin, Krutikov, & Papinyan, 2015).
Biological Evaluation
The potential for biological applications of pyrimidine derivatives is underscored by studies evaluating their analgesic and anti-inflammatory properties. For example, certain 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines have been synthesized and shown to possess significant analgesic and anti-inflammatory activities, highlighting the therapeutic potential of pyrimidine compounds (Chhabria, Bhatt, Raval, & Oza, 2007).
Ring Transformations and Chemical Reactions
Studies on the reactions of heterocyclic halogeno compounds with nucleophiles, leading to ring transformations and the formation of amino compounds, further illustrate the chemical versatility and reactivity of pyrimidine derivatives. Such reactions are crucial for the development of new synthetic pathways and the discovery of novel compounds with potential applications (Hertog, Plas, Pieterse, & Streef, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(2-aminoethoxy)-2-cyclopropyl-N-ethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-2-13-9-7-10(16-6-5-12)15-11(14-9)8-3-4-8/h7-8H,2-6,12H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERLRESCXIWPIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)C2CC2)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-aminoethoxy)-2-cyclopropyl-N-ethylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















